N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
Description
N-(4-Fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a structurally complex molecule featuring a 4-fluorophenyl group, a 3-oxopiperazine core, and a piperazine ring substituted with a 2-hydroxyethyl moiety. These functional groups contribute to its unique physicochemical and pharmacological properties. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the hydroxyethyl substitution on the piperazine ring may improve aqueous solubility .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5O4/c21-15-1-3-16(4-2-15)23-18(28)13-17-20(30)22-5-6-26(17)19(29)14-25-9-7-24(8-10-25)11-12-27/h1-4,17,27H,5-14H2,(H,22,30)(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRLTIPZRVZHJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)CN3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : It contains a piperazine ring, which is common in many pharmaceuticals due to its favorable pharmacokinetic properties.
- Functional Groups : The presence of a 4-fluorophenyl group and an acetamide moiety contributes to its biological properties, potentially enhancing receptor binding and activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Pharmacological Effects
- Receptor Binding : Studies indicate that this compound may act as an antagonist at certain neurotransmitter receptors, including muscarinic acetylcholine receptors, which are implicated in neurological disorders .
- Cytotoxicity : Preliminary investigations show that it exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
- Neuroprotective Properties : There is evidence that it may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. Behavioral assays indicated improved cognitive function and reduced neuronal loss compared to control groups. Biochemical analyses revealed decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity, supporting its role as a neuroprotective agent .
Data Tables
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| 4-Fluorophenyl group | Enhances receptor binding |
| Piperazine ring | Increases solubility and bioavailability |
| Acetamide moiety | Contributes to overall stability |
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide may exhibit antipsychotic properties. The presence of the piperazine ring is often associated with neuroleptic effects. For instance, studies have shown that derivatives of piperazine can act as antagonists at dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders .
Antidepressant Potential
The compound's structural features suggest potential antidepressant effects. Piperazine derivatives have been explored for their ability to modulate serotonin receptors, which are crucial targets in the treatment of depression. This modulation can lead to enhanced mood and reduced anxiety symptoms .
Case Study: Neuropharmacological Effects
A study conducted on related piperazine compounds demonstrated significant neuropharmacological effects, including anxiolytic and antidepressant-like behaviors in animal models. These effects were attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
| Study | Findings | Implications |
|---|---|---|
| Neuropharmacological Effects | Significant anxiolytic and antidepressant behaviors observed | Supports potential therapeutic use in mood disorders |
| Dopamine Receptor Antagonism | Compounds showed effective binding to D2 receptors | Indicates relevance in treating psychotic disorders |
Synthetic Pathways
The synthesis of this compound involves multi-step reactions typically starting from readily available piperazine derivatives. The incorporation of the fluorophenyl group is crucial for enhancing the compound's lipophilicity and biological activity.
Patents and Innovations
Recent patents highlight novel synthetic methods for creating variations of this compound, emphasizing its potential as a lead compound for developing new medications targeting neurological disorders . These innovations reflect ongoing research efforts aimed at optimizing efficacy and reducing side effects.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The central acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, cleaving the amide bond to yield a carboxylic acid and amine derivatives.
| Reaction Conditions | Products | Analytical Confirmation |
|---|---|---|
| 1M HCl, 80°C, 6 hours | 4-fluoroaniline + 2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetic acid | NMR (disappearance of amide C=O at ~170 ppm) |
| 1M NaOH, reflux, 4 hours | Sodium salt of the carboxylic acid + 4-fluoroaniline | TLC (shift in Rf value) |
This reactivity aligns with trends observed in related N-phenylacetamide derivatives, where hydrolysis is a common pathway for structural modification .
Nucleophilic Aromatic Substitution at the 4-Fluorophenyl Ring
The electron-withdrawing fluorine substituent on the phenyl ring may allow nucleophilic substitution under harsh conditions, though fluorine’s poor leaving-group ability limits reactivity.
Such reactions are less common compared to chlorophenyl analogs but have been reported in fluorinated acetamide systems .
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl group on the piperazine ring can undergo oxidation to form a ketone or carboxylic acid.
Similar oxidations are documented in piperazine-containing herbicides, where hydroxyethyl groups are converted to electrophilic ketones for further derivatization .
Ring-Opening Reactions of the 3-Oxopiperazine Moiety
The 3-oxopiperazin-2-yl group may undergo nucleophilic attack or ring expansion under specific conditions.
These transformations are consistent with reactivity observed in structurally related 3-oxopiperazine systems .
Salt Formation and Coordination Chemistry
The piperazine nitrogen atoms and hydroxyl group can participate in salt formation or metal coordination.
Monohydrochloride salts of analogous piperazine-acetamide compounds are frequently synthesized to enhance bioavailability .
Acylation/Alkylation at Piperazine Nitrogens
The secondary amines on the piperazine ring can undergo further alkylation or acylation.
Such modifications are common in medicinal chemistry to optimize drug-like properties .
Key Analytical Techniques for Reaction Monitoring
Comparison with Similar Compounds
Hydroxyethyl vs. Ethyl or Benzyl Substitutions
- The 4-chlorophenyl substituent increases electron-withdrawing effects compared to fluorine, which may alter binding kinetics .
- 2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide ():
The benzyl group introduces steric bulk and lipophilicity, likely reducing metabolic clearance but increasing off-target interactions .
Hydroxyethyl vs. Sulfonyl or Furan-Carbonyl Substitutions
- N-(4-Fluorophenyl)-2-(1-{[4-(furan-2-carbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide ():
The furan-carbonyl substitution introduces aromatic heterocyclic character, which may enhance π-π stacking interactions in hydrophobic binding pockets .
Modifications to the Aryl Acetamide Group
4-Fluorophenyl vs. Chlorophenyl or Methylphenyl
- 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide ():
The 4-methylphenyl group offers steric hindrance and lipophilicity, which may prolong half-life but decrease solubility .
Physicochemical and Pharmacological Data
*Estimated LogP values based on substituent contributions.
†Calculated using molecular formulae from evidence.
Key Findings :
- The hydroxyethyl group in the target compound improves solubility (predicted LogP ~1.8) compared to ethyl (LogP ~2.5) or benzyl substitutions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(1-{[4-(2-hydroxyethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of structurally similar piperazine-acetamide derivatives (e.g., ) typically involves coupling reactions between piperazine intermediates and fluorophenylacetamide precursors. Optimization strategies include:
- Reagent Selection : Use coupling agents like HATU or EDCI for amide bond formation to enhance efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres improve solubility of intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for >95% purity .
- Experimental Design : Apply factorial design (e.g., Taguchi method) to evaluate variables like temperature, stoichiometry, and catalyst loading, as demonstrated in for analogous compounds.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm the presence of fluorophenyl (δ ~7.2–7.4 ppm), piperazine (δ ~2.5–3.5 ppm), and hydroxyethyl protons (δ ~3.6–4.0 ppm) .
- HRMS : Verify molecular weight (C₂₀H₂₅F₂N₅O₄, exact mass ~449.18 g/mol) with <2 ppm error .
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound in methanol/water and compare with analogous structures (e.g., ).
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with the hydroxyethyl-piperazine moiety .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energy, correlating with experimental IC₅₀ values from kinase inhibition assays .
Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with cell-based proliferation tests (MTT assay) to confirm target specificity .
- Data Analysis : Apply multivariate statistical tools (PCA, ANOVA) to identify confounding variables (e.g., solvent effects, cell line heterogeneity) as per .
Q. What are the best practices for in vivo pharmacokinetic profiling of this compound?
- Methodological Answer :
- ADME Studies :
- Plasma Stability : Incubate compound in rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS .
- Tissue Distribution : Administer radiolabeled compound (³H or ¹⁴C) and measure organ-specific accumulation using scintillation counting .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites, focusing on piperazine ring oxidation and fluorophenyl hydrolysis .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., piperazine dimerization) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for reduced environmental toxicity .
Q. What strategies mitigate toxicity risks during in vitro and in vivo studies?
- Methodological Answer :
- In Silico Toxicity Prediction : Use platforms like Derek Nexus or ProTox-II to flag potential hepatotoxicity or cardiotoxicity .
- In Vitro Screening : Conduct hERG channel inhibition assays (patch-clamp) and Ames tests for mutagenicity .
- Dose Escalation : Follow OECD guidelines for acute toxicity studies (LD₅₀ determination) in rodents before progressing to chronic models .
Data Presentation
Table 1 : Key Physicochemical Properties of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
